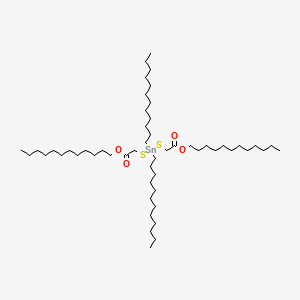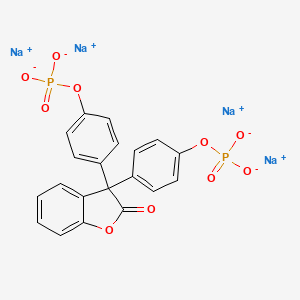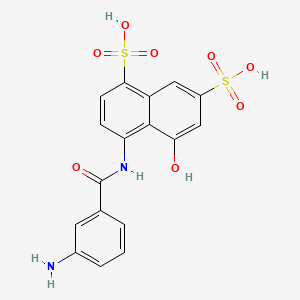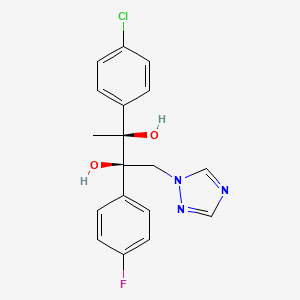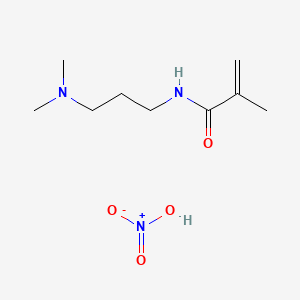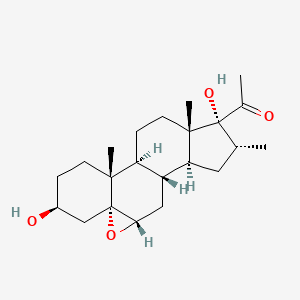
3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide involves several steps. The synthetic route typically includes the formation of the core structure followed by the introduction of the functional groups. Reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield simpler derivatives .
Scientific Research Applications
3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on biological systems, including its interaction with enzymes and other proteins. In medicine, researchers may explore its potential as a therapeutic agent, particularly if it exhibits any bioactive properties. Industrial applications could include its use as a catalyst or intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the pathways involved. For example, if the compound interacts with enzymes, it may inhibit or enhance their activity, leading to downstream effects on metabolic pathways. Understanding these mechanisms requires detailed studies using techniques like molecular docking and biochemical assays .
Comparison with Similar Compounds
When compared to similar compounds, 3,7-Dioxa-4-aza-6-phosphanonanoic acid, 4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide stands out due to its unique combination of functional groups. Similar compounds may include other phosphonic acids or derivatives with different substituents. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties .
Properties
CAS No. |
654636-62-1 |
|---|---|
Molecular Formula |
C17H36NO6P |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[tert-butyl-(1-diethoxyphosphoryl-2,2-dimethylpropyl)amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C17H36NO6P/c1-11-22-25(21,23-12-2)13(15(3,4)5)18(16(6,7)8)24-17(9,10)14(19)20/h13H,11-12H2,1-10H3,(H,19,20) |
InChI Key |
LHCFAZQDKKRUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(C)(C)C)N(C(C)(C)C)OC(C)(C)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


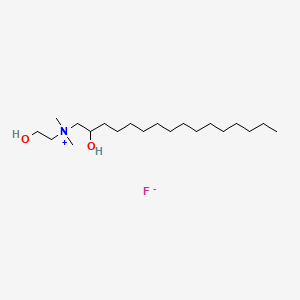
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
